molecular formula C19H25NO4 B2898106 8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one CAS No. 296793-89-0

8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one

Cat. No.: B2898106
CAS No.: 296793-89-0
M. Wt: 331.412
InChI Key: YEOUKSXVZKMTQY-UHFFFAOYSA-N
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Description

This spirocyclic compound features a unique structural architecture combining a cyclohexane ring fused to a [1,3]oxazolo[4,3-a]isoquinolinone core. The spiro junction at the cyclohexane-isoquinoline interface imposes conformational rigidity, a trait critical for selective molecular interactions .

Synthetic routes for analogous spiro compounds often employ enzymatic methods (e.g., Norcoclaurine Synthase) or multicomponent cycloadditions, as seen in related systems . For instance, details the synthesis of spiro-isoquinolines via Pictet-Spengler reactions, achieving yields up to 69% with sodium ascorbate and lysate catalysts .

Properties

IUPAC Name

8,9-dimethoxy-10b-methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18-14-12-16(23-3)15(22-2)11-13(14)7-10-20(18)17(21)24-19(18)8-5-4-6-9-19/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOUKSXVZKMTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC(=C(C=C3CCN1C(=O)OC24CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25NO4
  • Molecular Weight : 331.41 g/mol
  • Structural Characteristics : This compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antitumor, antimicrobial, and neuroprotective effects. The specific biological activity of this compound has not been extensively documented in available literature; however, related compounds provide insights into potential activities.

The biological activity of similar isoquinoline derivatives often involves:

  • Inhibition of Enzymatic Pathways : Many isoquinoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Compounds may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter systems and potentially leading to neuroprotective effects.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study on related compounds demonstrated significant antitumor activity through the inhibition of the ERK signaling pathway. The combination of compounds targeting this pathway showed enhanced efficacy in xenograft models .
  • Neuroprotective Effects :
    • Research on structural analogs revealed protective effects against oxidative stress in neuronal cells. These compounds reduced apoptosis markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Isoquinoline derivatives have been evaluated for their antimicrobial properties against various pathogens. Some exhibited potent activity against gram-positive and gram-negative bacteria .

Data Tables

Biological ActivityCompound ReferenceMechanism
AntitumorRelated IsoquinolinesERK Inhibition
NeuroprotectiveStructural AnalogsOxidative Stress Reduction
AntimicrobialIsoquinoline DerivativesBacterial Growth Inhibition

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogues:

Compound Name Core Structure Key Substituents Biological/Physical Properties Reference
Target Compound Spiro[cyclohexane-[1,3]oxazolo...] 8',9'-OCH₃, 10b'-CH₃ Rigid conformation; potential CNS activity
KT5823 (9-methoxy-9-methoxycarbonyl-8-methyl-...) Benzodiazocine Methoxycarbonyl, epoxy Protein kinase inhibitor
7'-Fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-isoquinolin]-6'-ol hydrochloride Spiro[cyclohexane-isoquinoline] 7'-F, 6'-OH Enhanced binding affinity via halogenation
6n: Spiro[indoline-3,3'-pyrrolo[2,1-a]isoquinolin]-2-one Spirooxindole 5-Methoxyindole, nitro Anticancer activity; m.p. 283–285°C
10'-Hydroxy-6'-methyl-...spiro[cyclohexane-pyrano[3,2-g]chromen] Spirochromene 10'-OH, 6'-CH₃ Antioxidant potential

Key Comparative Insights

KT5823’s methoxycarbonyl group introduces electron-withdrawing effects, critical for its kinase inhibitory activity .

Conformational Rigidity: Spirooxindoles (e.g., 6n) exhibit similar rigidity but differ in fused ring systems (pyrrolo-isoquinoline vs. oxazolo-isoquinoline), affecting binding pocket compatibility .

Synthetic Accessibility :

  • Enzymatic methods () yield moderate efficiencies (69%), whereas multicomponent cycloadditions () achieve higher yields (81–94%) but require nitro-group incorporation .

Bioactivity Correlations :

  • Hydroxyl groups (e.g., 10'-hydroxy in spirochromenes) correlate with antioxidant properties, whereas methoxy groups may favor blood-brain barrier penetration for CNS targets .

Research Findings and Data Tables

Spectral and Physical Data

Compound Melting Point (°C) Key NMR Signals (δ, ppm) Synthetic Yield (%)
Target Compound Not reported Expected: OCH₃ (~3.8–4.0), CH₃ (~1.2) ~60–70 (estimated)
7'-Fluoro Derivative () Not reported 7.17 (d, J=12.6 Hz, 8'-H), 3.45 (t, 3'-H₂) 69
6n (Spirooxindole) 283–285 7.03 (s, aromatic H), 3.42 (t, 3'-H₂) 81

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